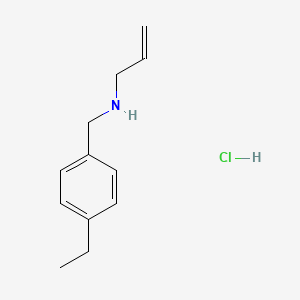![molecular formula C17H18N4O B2819874 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034588-34-4](/img/structure/B2819874.png)
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide is a key reaction in the synthesis of these compounds .Scientific Research Applications
Synthesis and Chemical Properties
The compound N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide is part of a broader class of compounds that have been synthesized and evaluated for various applications in scientific research, including medicinal chemistry and materials science. For example, 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines, which share structural similarities with the compound , have been synthesized and identified as candidates for further development as potassium-competitive acid blockers (P-CABs), demonstrating significant biological activity and favorable physicochemical properties (Palmer et al., 2007). These compounds were synthesized using methods such as Claisen rearrangement and cross-metathesis reactions, highlighting the diverse synthetic routes available for similar compounds.
Anticancer Potential
A series of novel indole derivatives linked to the pyrazole moiety, similar in structure to the compound , were designed and developed as antitumor agents. These compounds showed good-to-excellent antitumor activity against various human cancer cell lines, including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549). Specifically, compounds with the indole and pyrazole linkage provided excellent anticancer inhibition performance against the HepG2 cancer cell line, indicating the potential therapeutic applications of such compounds in oncology (Hassan et al., 2021).
Antibacterial and Antiallergic Applications
Related compounds, such as pyrazolopyridine derivatives, have been synthesized and evaluated for their antibacterial activity against various pathogens. These studies have revealed that certain structural features, such as the carboxamide group, can significantly influence the antibacterial efficacy of these compounds, showing moderate to good activity against a range of bacteria including P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (Panda et al., 2011). Additionally, N-tetrazolylpyridinecarboxamides, which are structurally related to the compound of interest, have been studied for their antiallergic activity, indicating the broad potential of such compounds in addressing various medical conditions (Honma et al., 1984).
properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(15-9-12-5-1-2-6-14(12)20-15)18-10-13-11-19-21-8-4-3-7-16(13)21/h1-2,5-6,9,11,20H,3-4,7-8,10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBMAGSXFXXQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=CC=CC=C4N3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2819791.png)
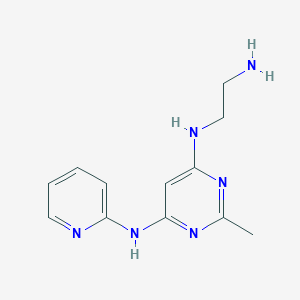
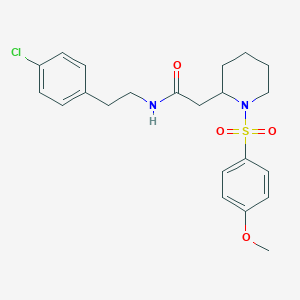
![(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2819797.png)
![N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2819798.png)
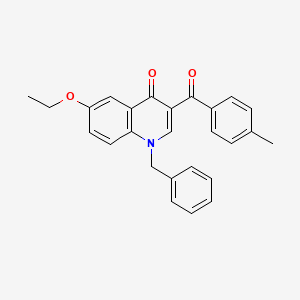
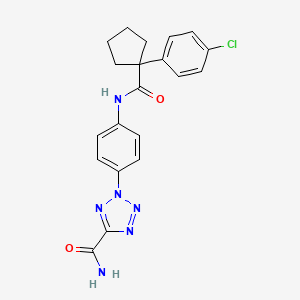
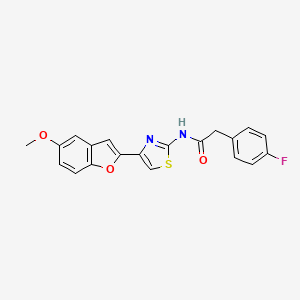
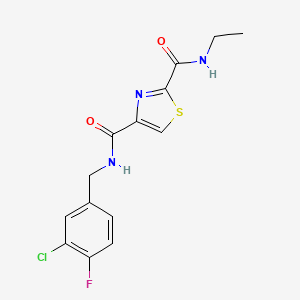
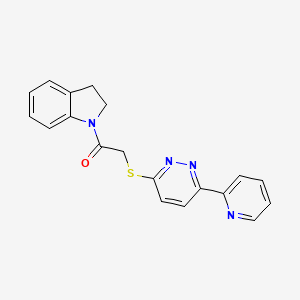
![N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2819807.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2819808.png)
![4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B2819809.png)
